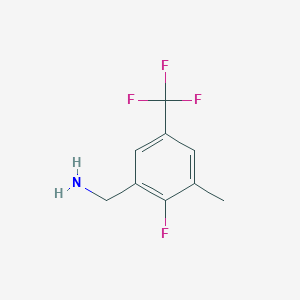
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 1H,1H,9H-perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,9H-perfluorononyl alcohol.
Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, pyridine
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbonates can be formed.
Hydrolysis Products: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,9H-perfluorononyl alcohol
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate is primarily based on its ability to form stable bonds with various substrates. The presence of fluorine atoms enhances the compound’s resistance to chemical degradation, making it an effective agent in applications requiring long-term stability. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or forming protective layers in industrial coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 1H,1H-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate offers a unique combination of chemical stability and reactivity. Its carbonate group allows for versatile chemical modifications, while the fluorinated backbone provides exceptional resistance to environmental factors. This makes it particularly valuable in applications where both stability and reactivity are required.
Propriétés
Formule moléculaire |
C14H5F23O3 |
|---|---|
Poids moléculaire |
658.15 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H5F23O3/c15-3(16)7(21,22)10(27,28)12(31,32)13(33,34)11(29,30)8(23,24)5(17,18)1-39-4(38)40-2-6(19,20)9(25,26)14(35,36)37/h3H,1-2H2 |
Clé InChI |
HIKJGTRXSKYKDD-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


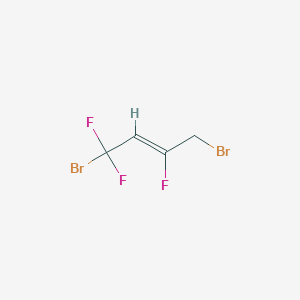
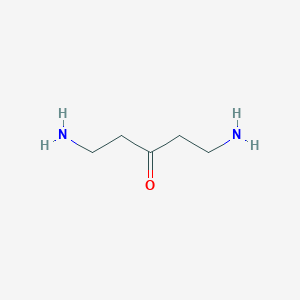

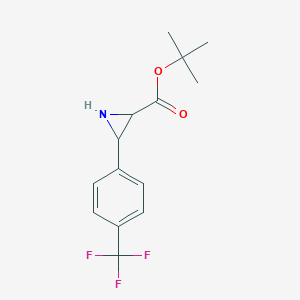
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
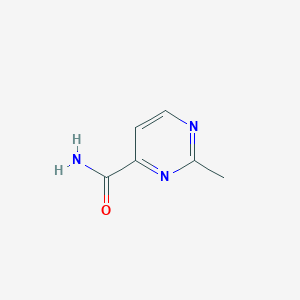
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
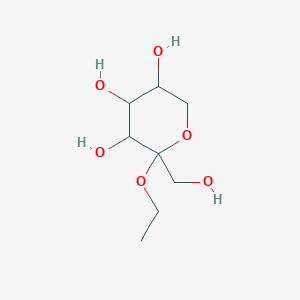
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
